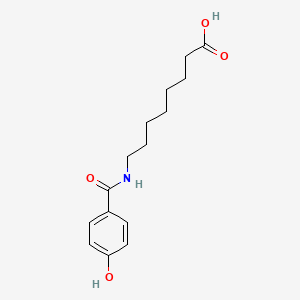
8-(4-Hydroxybenzamido)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Hydroxybenzamido)octanoic acid: is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . It is a white crystalline powder that is soluble in water and has a melting point of approximately 537.9°C . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Hydroxybenzamido)octanoic acid typically involves the reaction of 8-aminocaprylic acid with O-acetylsalicyloyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out at a controlled temperature to ensure the formation of the desired product. The intermediate product is then purified through recrystallization or column chromatography to obtain the final compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained through a series of purification steps, including filtration, washing, and drying .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8-(4-Hydroxybenzamido)octanoic acid can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: 8-(4-Hydroxybenzamido)octanoic acid is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It is also used in the development of enzyme inhibitors and activators .
Medicine: It is used as a penetration enhancer to improve the bioavailability of orally administered drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of cosmetics and personal care products .
Mechanism of Action
The mechanism of action of 8-(4-Hydroxybenzamido)octanoic acid involves its ability to enhance the permeability of cell membranes. This is achieved through the interaction of the compound with lipid bilayers, leading to increased fluidity and permeability . The compound acts as a localized buffer, neutralizing the pH of the microenvironment and stabilizing the active ingredient, thereby enhancing its absorption and bioavailability .
Comparison with Similar Compounds
Comparison: 8-(4-Hydroxybenzamido)octanoic acid is unique in its ability to enhance drug absorption and bioavailability. Compared to similar compounds like 8-(2-Hydroxybenzamido)octanoic acid and SNAC, it offers improved stability and efficacy in drug delivery systems . Its unique structure allows for better interaction with cell membranes, making it a valuable compound in pharmaceutical research and development .
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
8-[(4-hydroxybenzoyl)amino]octanoic acid |
InChI |
InChI=1S/C15H21NO4/c17-13-9-7-12(8-10-13)15(20)16-11-5-3-1-2-4-6-14(18)19/h7-10,17H,1-6,11H2,(H,16,20)(H,18,19) |
InChI Key |
NJAVVSBROJEBQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


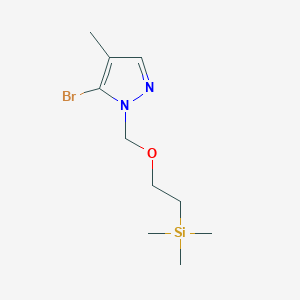
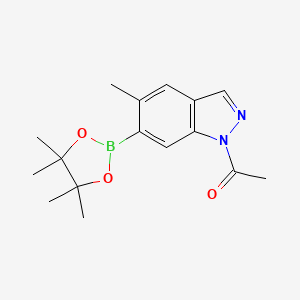
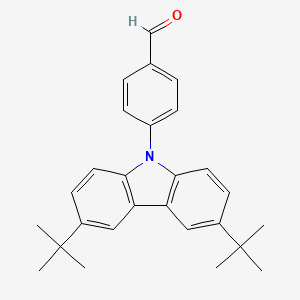
![1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene](/img/structure/B13982029.png)
![N-[3-(2-Pyridinylmethoxy)phenyl]acetamide](/img/structure/B13982031.png)
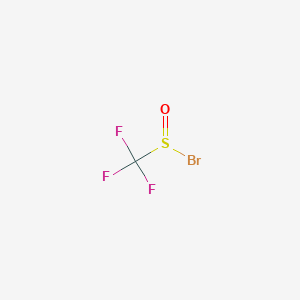
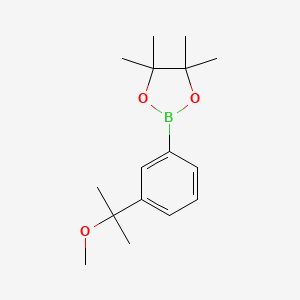
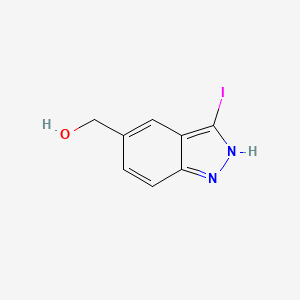
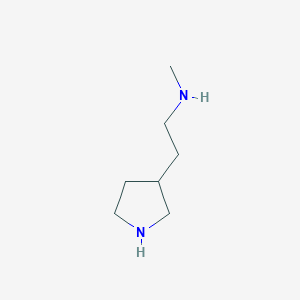
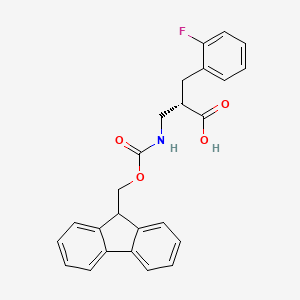

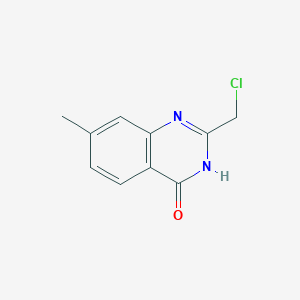
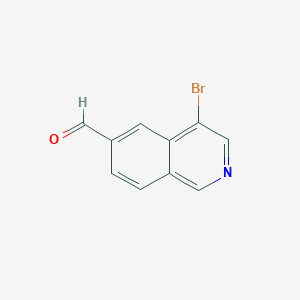
![2,5-Dioctylthieno[3,2-b]thiophene](/img/structure/B13982077.png)
